molecular formula C5H2F4N2 B3044692 5-Fluoro-2-(trifluoromethyl)pyrimidine CAS No. 100345-66-2

5-Fluoro-2-(trifluoromethyl)pyrimidine

Cat. No.: B3044692
CAS No.: 100345-66-2
M. Wt: 166.08 g/mol
InChI Key: PNRUICDRYSCUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(trifluoromethyl)pyrimidine ( 100345-66-2) is a fluorinated heterocyclic compound with the molecular formula C5H2F4N2 and a molecular weight of 166.08 g/mol . It serves as a versatile and valuable building block in medicinal chemistry and anticancer research. The structure incorporates both a fluorine atom and a trifluoromethyl group on the pyrimidine ring, which are known to significantly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . In particular, the 5-trifluoromethylpyrimidine scaffold is a recognized pharmacophore in the design of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . Research has demonstrated that derivatives based on this core structure can exhibit excellent antitumor activities against various cancer cell lines, such as A549, MCF-7, and PC-3, by acting as potent EGFR kinase inhibitors . Furthermore, such compounds have been shown to induce early apoptosis and arrest the cell cycle in the G2/M phase . Beyond oncology, trifluoromethylpyrimidine and pyridine derivatives are key intermediates in the development of agrochemicals and pharmaceuticals, underscoring the broad utility of this chemical class . This product is intended for research applications as a chemical synthon. Please handle with care and refer to the Safety Datasheet for comprehensive hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100345-66-2

Molecular Formula

C5H2F4N2

Molecular Weight

166.08 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2F4N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H

InChI Key

PNRUICDRYSCUKZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C(F)(F)F)F

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)F

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformative Pathways of 5 Fluoro 2 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group and the fluorine atom. This pronounced electrophilicity makes the pyrimidine core an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Substitution at Fluorinated Positions

While halogens at the C2, C4, and C6 positions of the pyrimidine ring are typically the most labile in SNAr reactions, the fluorine atom at the C5 position of 5-fluoro-2-(trifluoromethyl)pyrimidine can also be displaced by potent nucleophiles. The high electronegativity of the fluorine atom, combined with the activating effect of the adjacent trifluoromethyl group and the ring nitrogens, facilitates nucleophilic attack at the C5 position. The general mechanism proceeds via the formation of a stabilized Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion.

Reactivity with Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

The activated nature of the pyrimidine ring in this compound allows for reactions with a wide array of nucleophiles. While specific studies on this exact molecule are limited, the reactivity can be inferred from closely related structures, such as 2,4-dichloro-5-trifluoromethylpyrimidine. In this analog, the chlorine atoms are readily displaced by various nucleophiles. nih.gov It is anticipated that this compound would exhibit similar reactivity, with the fluorine at C5 potentially being displaced under appropriate conditions.

Amines: Primary and secondary amines are expected to react with this compound to yield the corresponding 5-aminopyrimidine (B1217817) derivatives. The reaction would likely proceed in the presence of a base to neutralize the hydrogen fluoride generated.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the fluorine atom to form 5-thioether-substituted pyrimidines.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can serve as oxygen nucleophiles, leading to the formation of 5-alkoxypyrimidines.

The following table illustrates the expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of similar compounds.

NucleophileReagent ExampleExpected Product
AmineAniline (B41778)5-Anilino-2-(trifluoromethyl)pyrimidine
ThiolThiophenol5-(Phenylthio)-2-(trifluoromethyl)pyrimidine
AlkoxideSodium Methoxide5-Methoxy-2-(trifluoromethyl)pyrimidine

Electrophilic Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which significantly reduces its nucleophilicity. The addition of two powerful electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, further deactivates the ring towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions on this compound are generally considered to be extremely challenging.

Typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, require electron-rich aromatic systems to proceed under standard conditions. The severely electron-depleted nature of the pyrimidine core in this compound makes it a very poor nucleophile, thus hindering the initial attack by an electrophile. Forcing conditions, such as high temperatures and strong acids, would likely lead to decomposition of the starting material rather than the desired substitution.

Controlled Oxidation and Reduction Methodologies

Information regarding the specific controlled oxidation and reduction of this compound is not extensively documented in the scientific literature. However, general principles can be applied to predict its behavior.

The pyrimidine ring itself is relatively resistant to oxidation. The trifluoromethyl group is also highly stable towards oxidative conditions. Therefore, it is expected that this compound would be stable under many common oxidizing conditions.

Reduction of the pyrimidine ring is possible but typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature. Such conditions might also lead to the reduction of the trifluoromethyl group. Selective reduction of the pyrimidine ring without affecting the trifluoromethyl group would likely be challenging to achieve.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the fluorine atom at the C5 position is not a typical leaving group for these reactions, the related bromo- or chloro-substituted pyrimidines are excellent substrates.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds. Although no specific Suzuki-Miyaura coupling protocols for this compound have been reported, the successful coupling of related 5-bromopyrimidine (B23866) derivatives suggests that if the fluorine were replaced by a more conventional leaving group like bromine or iodine, the reaction would be feasible. chemicalbook.com

For the analogous 5-bromo-2-(trifluoromethyl)pyrimidine, a typical Suzuki-Miyaura coupling protocol would involve the following components:

ComponentExample
Pyrimidine Substrate5-Bromo-2-(trifluoromethyl)pyrimidine
Organoboron ReagentPhenylboronic acid
Palladium CatalystTetrakis(triphenylphosphine)palladium(0)
BaseSodium carbonate
SolventToluene/Ethanol/Water mixture

This reaction would be expected to yield 5-phenyl-2-(trifluoromethyl)pyrimidine. The development of methods for the direct C-F activation of this compound in Suzuki-Miyaura coupling would represent a significant advancement in the functionalization of this class of compounds.

Heck and Sonogashira Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. While specific studies detailing the Heck and Sonogashira reactions directly on this compound are not extensively documented in publicly available literature, the reactivity of analogous fluorinated pyrimidines provides valuable insights into the expected chemical behavior.

The Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, are fundamentally influenced by the electronic nature of the halide-bearing substrate. researchgate.netrsc.orgwikipedia.org In the context of this compound, a precursor such as 5-bromo- or 5-iodo-2-(trifluoromethyl)pyrimidine (B13005822) would be required to participate in these reactions. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups would render the carbon-halogen bond at the 5-position highly activated towards oxidative addition to a palladium(0) catalyst, a crucial step in both the Heck and Sonogashira catalytic cycles. This enhanced reactivity is a general feature of electron-deficient aromatic systems. nih.gov

For the Heck reaction , it is anticipated that a 5-halo-2-(trifluoromethyl)pyrimidine would readily couple with a variety of alkenes under standard palladium catalysis conditions. The reaction would likely proceed with high efficiency due to the electronic activation of the pyrimidine ring.

Similarly, in the Sonogashira coupling , the activated carbon-halogen bond at the 5-position of a halogenated this compound precursor would be expected to undergo efficient coupling with terminal alkynes. mdpi.comsoton.ac.uk This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The general utility of the Sonogashira reaction for the alkynylation of halogenated pyrimidines is well-established. nih.gov

While specific experimental data for these reactions on this compound is scarce in the available literature, the following table provides a hypothetical representation of expected outcomes based on the known reactivity of similar compounds.

Coupling ReactionReactant 1Reactant 2Catalyst SystemExpected Product
Heck Coupling 5-Iodo-2-(trifluoromethyl)pyrimidineAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base5-Styryl-2-(trifluoromethyl)pyrimidine
Sonogashira Coupling 5-Bromo-2-(trifluoromethyl)pyrimidineAlkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base5-(Phenylethynyl)-2-(trifluoromethyl)pyrimidine

Palladium-Catalyzed C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as a highly efficient strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, the C-H bonds on the pyrimidine ring are potential sites for such transformations. The electronic landscape of the ring, heavily influenced by the fluoro and trifluoromethyl groups, dictates the regioselectivity of these reactions.

The general mechanism for such a reaction would involve the coordination of the palladium catalyst to the pyrimidine ring, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate would then react with the coupling partner, leading to the formation of the C-C bond and regeneration of the catalyst.

Unique Reactivity Profiles Conferred by the Trifluoromethyl and Fluoro Substituents

The combination of a fluoro group at the 5-position and a trifluoromethyl group at the 2-position imparts a unique and powerful electronic profile to the pyrimidine ring. Both substituents are strongly electron-withdrawing through inductive effects, and the trifluoromethyl group also exhibits a significant steric presence.

The primary consequences of this substitution pattern on the reactivity of the molecule are:

Enhanced Electrophilicity: The pyrimidine ring becomes highly electron-deficient, making it more susceptible to nucleophilic attack. This is a common feature of polyfluorinated heterocyclic compounds.

Activation of Halogen Substituents: As previously mentioned, a halogen atom at the 5-position would be exceptionally activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the strong inductive pull of the adjacent fluoro and the more distant but still influential trifluoromethyl group.

Modified Acidity of Ring Protons: The electron-withdrawing nature of the substituents increases the acidity of the C-H protons on the pyrimidine ring, potentially facilitating C-H activation reactions.

Influence on Biological Activity: In the context of medicinal chemistry, the presence of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com The trifluoromethyl group, in particular, is known to improve the bioavailability of drug candidates.

The following table summarizes the key electronic and steric effects of the fluoro and trifluoromethyl substituents on the pyrimidine ring.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
Fluoro 5Strong inductive electron withdrawal (-I)MinimalIncreases electrophilicity of the ring, activates adjacent C-H and C-halogen bonds.
Trifluoromethyl 2Strong inductive electron withdrawal (-I)ModerateSignificantly increases electrophilicity, activates the entire ring system for nucleophilic attack and cross-coupling reactions.

Sophisticated Spectroscopic and Advanced Analytical Characterization of 5 Fluoro 2 Trifluoromethyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 5-Fluoro-2-(trifluoromethyl)pyrimidine, providing detailed insights into its atomic connectivity and spatial arrangement. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive map of the molecule's electronic environment can be constructed.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, revealing the chemical environment of the two protons on the pyrimidine (B1678525) ring. The proton at the C4 position and the proton at the C6 position are expected to appear as distinct signals. Due to the presence of the fluorine atom at the C5 position, these protons will exhibit splitting patterns resulting from coupling with the neighboring fluorine and with each other. The electronegativity of the fluorine and the trifluoromethyl group will influence the chemical shifts of these protons, likely causing them to resonate in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H4 8.5 - 9.0 Doublet of doublets (dd) J(H4-F5), J(H4-H6)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct resonance. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine and trifluoromethyl groups. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring will also exhibit coupling with the fluorine atom at C5.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
C2 150 - 155 Quartet (q) J(C2-F) of CF₃
C4 155 - 160 Doublet (d) J(C4-F5)
C5 140 - 145 Doublet (d) J(C5-F5)
C6 150 - 155 Doublet (d) J(C6-F5)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. In this compound, two distinct fluorine environments are present: the single fluorine atom attached to the pyrimidine ring and the three equivalent fluorine atoms of the trifluoromethyl group. This will result in two distinct signals in the ¹⁹F NMR spectrum. The signal for the CF₃ group is expected to appear as a singlet, while the signal for the fluorine at C5 will likely be a multiplet due to coupling with the adjacent protons at C4 and C6.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F5 -120 to -150 Multiplet (m) J(F5-H4), J(F5-H6)

Note: The exact chemical shifts would need to be determined from an experimental spectrum, and are referenced relative to a standard such as CFCl₃.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H4 and H6 protons, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H4 signal to the C4 signal and the H6 signal to the C6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connectivity of the pyrimidine ring and the positions of the substituents. For instance, correlations between the protons of the ring and the carbon of the trifluoromethyl group would be expected.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₅H₂F₄N₂), the calculated exact mass can be compared to the experimentally measured mass with a high degree of accuracy, typically within a few parts per million (ppm). This provides strong evidence for the molecular formula and helps to distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 167.0230

Note: These are calculated values. Experimental verification is necessary.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-F and C=N bonds within the pyrimidine ring, as well as the strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and ring vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also reveal vibrations of the pyrimidine ring and the C-F bonds. The symmetric vibrations of the trifluoromethyl group are often strong in Raman spectra.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
C=N Stretch 1500 - 1600 1500 - 1600
Pyrimidine Ring Vibrations 1400 - 1600 1400 - 1600
C-F Stretch (Aromatic) 1200 - 1250 1200 - 1250

Note: These are general ranges and specific peak positions would be determined experimentally.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are essential for a complete structural elucidation.

Despite a thorough search of crystallographic databases and the scientific literature, a definitive single-crystal X-ray structure of this compound has not been publicly reported. However, the structural analysis of closely related fluorinated pyrimidine derivatives offers valuable insights into the expected molecular geometry. For instance, studies on compounds like 5-(trifluoromethyl)uracil (B1200052) reveal the planarity of the pyrimidine ring and the characteristic bond lengths and angles influenced by the electron-withdrawing trifluoromethyl and fluoro substituents. It is anticipated that a crystal structure of this compound would similarly exhibit a planar pyrimidine core with specific C-F and C-CF3 bond distances reflecting the electronic effects of these groups.

Should suitable single crystals of this compound be obtained, the following crystallographic data would be anticipated:

Hypothetical Crystallographic Data for this compound

Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 5-10
b (Å) 8-15
c (Å) 10-20
β (°) 90-110 (for monoclinic)
Volume (ų) 800-1500
Z 4

Note: This table is illustrative and based on typical values for similar small organic molecules.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A reversed-phase HPLC method would be the most common approach for a molecule of this polarity.

Method development would involve a systematic optimization of several key parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities or starting materials. The typical parameters to be optimized would include the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Given the fluorinated nature of the compound, a C18 column is a suitable starting point for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and robustness to ensure its suitability for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

For enhanced sensitivity and specificity, particularly in complex matrices or for the identification of trace impurities and reaction byproducts, coupling HPLC with mass spectrometry is the method of choice. LC-MS provides not only the retention time of the analyte but also its mass-to-charge ratio (m/z), which is a highly specific identifier.

In an LC-MS analysis of this compound, an electrospray ionization (ESI) source would typically be used, likely in positive ion mode, to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could then be employed for structural confirmation and to develop highly selective and sensitive quantitative methods using multiple reaction monitoring (MRM).

Anticipated LC-MS Parameters for this compound

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ (Calculated: 167.02)
Product Ions (m/z) Fragmentation of the pyrimidine ring and loss of HF or CF₃ would be expected.
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C

| Desolvation Temperature | 350 °C |

The integration of LC-MS is invaluable for reaction monitoring, allowing for the rapid identification of intermediates and byproducts, thereby facilitating the optimization of synthetic routes.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying the electronic structure of many-body systems. Its application to 5-Fluoro-2-(trifluoromethyl)pyrimidine allows for a detailed understanding of its fundamental properties in the ground state.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For this compound, this process involves minimizing the energy of the molecule with respect to all its internal coordinates. Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

The pyrimidine (B1678525) ring is expected to be largely planar, with the fluorine and trifluoromethyl substituents lying in or close to the plane of the ring. The rotational barrier of the trifluoromethyl group is a key aspect of the conformational analysis. DFT calculations can quantify this rotational barrier, identifying the most stable staggered or eclipsed conformations and the energy required to interconvert between them.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (B3LYP/6-311++G(d,p))
C2-N1 Bond Length 1.33 Å
C5-F Bond Length 1.35 Å
C2-CF3 Bond Length 1.50 Å
N1-C2-N3 Bond Angle 126°
F-C5-C4 Bond Angle 118°
C-C-F (in CF3) Bond Angle 111°

Note: These are illustrative values and would be determined from specific DFT calculations.

Prediction of Electronic Structure (e.g., Molecular Orbitals, Electrostatic Potential Maps)

DFT calculations provide a wealth of information about the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they determine the molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the nitrogen atoms of the pyrimidine ring and the fluorine atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the ring and the region around the trifluoromethyl group will likely exhibit a positive electrostatic potential.

Calculation of Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with experimental infrared (IR) and Raman spectra, a detailed assignment of the experimental bands to specific molecular vibrations can be made. This comparison serves as a powerful validation of the accuracy of the computational model. For this compound, characteristic vibrational modes would include the C-F stretching, the symmetric and asymmetric stretching of the CF3 group, and various stretching and bending modes of the pyrimidine ring.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
C-F Stretch 1250
CF3 Symmetric Stretch 1150
CF3 Asymmetric Stretch 1350
Pyrimidine Ring Breathing 1000
C-H Stretch 3100

Note: These are illustrative values and would be determined from specific DFT calculations.

NMR Chemical Shift Prediction Using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. By performing GIAO calculations at the DFT level, it is possible to predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of this compound. These theoretical predictions are invaluable for the interpretation and assignment of complex experimental NMR spectra, especially for molecules with multiple fluorine atoms where spectral overlap can be an issue. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a stringent test of the calculated electronic structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT studies provide detailed information about the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes at a given temperature.

For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation of the trifluoromethyl group and any potential out-of-plane distortions of the pyrimidine ring. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the pathways for interconversion between them. This information is crucial for understanding how the molecule might interact with biological targets, as different conformations can have different binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound would require a dataset of structurally related molecules with measured biological activities, the principles of QSAR can be discussed in the context of its design.

To build a QSAR model, a set of molecular descriptors is first calculated for each molecule in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For a series of pyrimidine derivatives including this compound, relevant descriptors would likely include those related to the electronic effects of the substituents (like Hammett or Taft parameters), as well as descriptors that capture the size and shape of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to develop a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For this compound, a QSAR study could help to understand the importance of the fluorine and trifluoromethyl groups for a particular biological activity and suggest modifications to improve its therapeutic profile.

Analysis of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of molecules like this compound are crucial for the development of new materials for optoelectronic and photonic technologies. nih.gov Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of molecular systems. journaleras.comjournaleras.com The NLO properties are primarily determined by the molecular electronic dipole moment (µ), the mean polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

The presence of both a fluorine atom and a trifluoromethyl group on the pyrimidine ring is expected to significantly influence the molecule's electronic properties. The pyrimidine core itself, being a π-deficient aromatic system, provides a suitable framework for creating push-pull molecules, which can enhance NLO characteristics. nih.govresearchgate.net The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents can modulate the distribution of electron density within the molecule, which is a key factor for NLO activity.

Computational studies on similar fluorinated and trifluoromethylated heterocyclic compounds have demonstrated their potential as NLO materials. For instance, DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol, a structurally related compound, have been performed using the B3LYP and HSEH1PBE hybrid functionals with a 6–311+G(d, p) basis set to determine its NLO parameters. journaleras.comjournaleras.com These studies reveal that such molecules can exhibit significant first-order hyperpolarizability (β) values, often many times greater than that of urea, a standard reference material for NLO comparisons. journaleras.comresearchgate.net The large hyperpolarizability suggests a substantial NLO response, making these compounds promising candidates for further investigation. journaleras.com

The theoretical calculation of these properties for this compound would involve geometry optimization followed by the determination of polarizability and hyperpolarizability tensors. The results from such calculations provide fundamental insights into the structure-property relationships that govern NLO activity in this class of fluorinated heterocycles. researchgate.net

Table 1: Comparison of Calculated NLO Properties for a Related Compound
CompoundMethod/Basis SetDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)Reference
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6–311+G(d, p)Not Specified318.780 × 10-32 journaleras.com
5-(trifluoromethyl)pyridine-2-thiolHSEH1PBE/6–311+G(d, p)Not Specified308.932 × 10-32 journaleras.com
5-bromo-2-(trifluoromethyl)pyridineDFT/B3LYP/6-31++G(d,p)3.3874.44 × 10-32 journaleras.com
Urea (Reference)B3LYP1.6710.3728 × 10-30 journaleras.com

Theoretical Studies on the Perturbation of Biological Macromolecules by Fluorinated Pyrimidines

The introduction of fluorinated pyrimidines into biological systems can significantly perturb the structure and function of macromolecules such as proteins and nucleic acids. mdpi.com Theoretical and computational studies are vital for understanding the atomic-level interactions that drive these perturbations. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—are central to its effects. nih.govnih.gov

In the context of proteins, fluorinated ligands can engage in various non-covalent interactions within binding pockets. nih.gov While the fluorine atom is a poor hydrogen bond acceptor in many contexts, it can participate in favorable electrostatic interactions and "fluorine bonding" with electrophilic groups on the protein. nih.govnih.gov Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) analyses are used to investigate these interactions. nih.govfu-berlin.de These studies can reveal how the fluorinated moiety influences the conformation of the ligand in the binding site, its desolvation penalty, and the surrounding water network, all of which can alter binding affinity and specificity. nih.govfu-berlin.de For example, computational models show that fluorine substituents can modulate protein-water hydrogen bond networks at the ligand-protein interface, which can stabilize or destabilize the complex. nih.gov

Mechanistic Studies of Chemical Reactions Involving 5 Fluoro 2 Trifluoromethyl Pyrimidine and Analogues

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful experimental techniques used to probe the mechanisms of chemical reactions. Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration, temperature) to derive rate laws and activation parameters, which provide insights into the composition of the transition state. Isotopic labeling, conversely, involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C or ¹⁴C) to trace the fate of atoms and bonds throughout a reaction. fiveable.me

A prominent example in the study of analogous fluorinated pyrimidines is the use of isotopic labeling to investigate the metabolism and biodistribution of 5-fluorouracil (B62378) (5-FU). nih.govmdpi.com By incorporating radioactive isotopes like ¹⁸F, ¹⁴C, or stable isotopes like ¹³C and ¹⁵N, researchers can track the metabolic fate of the 5-FU molecule in vivo. nih.gov For instance, the catabolism of 5-FU results in the cleavage of the pyrimidine (B1678525) ring and the release of the C2 carbon as carbon dioxide. mdpi.com Using [2-¹⁴C]-5-FU allows for the monitoring of this degradation process by measuring the release of radiolabeled ¹⁴CO₂. nih.gov

These labeling techniques provide definitive evidence for proposed metabolic pathways. The data gathered from such studies, including the rates of uptake, conversion to active metabolites, and degradation, are essential for understanding the compound's mode of action.

Isotope UsedLabeled PositionApplication in Mechanistic Studies
¹⁸FC5-FPositron Emission Tomography (PET) imaging to study biodistribution.
¹⁴CC2Tracing the degradation of the pyrimidine ring by monitoring ¹⁴CO₂ release. nih.gov
¹³CC2In vivo kinetic studies of degradation via detection of ¹³CO₂. nih.gov
¹⁵NN1, N3Studying the fate of the nitrogen atoms in metabolic pathways.

This table illustrates common isotopic labeling strategies for studying fluorinated pyrimidine analogues and their mechanistic applications.

Kinetic isotope effects (KIEs), where a reaction rate changes upon isotopic substitution, can also be measured to determine which bonds are broken or formed in the rate-determining step of a reaction. While specific kinetic studies on 5-Fluoro-2-(trifluoromethyl)pyrimidine are not extensively documented in publicly available literature, the principles derived from studies on analogues like 5-FU are directly applicable to elucidating its reaction mechanisms.

Investigation of Radical Pathways in Fluorination and Trifluoromethylation Reactions

Radical reactions offer a complementary approach to traditional nucleophilic and electrophilic methods for introducing fluorine and trifluoromethyl groups onto organic scaffolds. wikipedia.org These reactions involve highly reactive radical intermediates and typically proceed through a three-stage mechanism: initiation, propagation, and termination. numberanalytics.com

Initiation: The process begins with the generation of a radical species from a precursor. This can be achieved through thermal decomposition, photolysis, or a redox reaction. numberanalytics.comPropagation: The generated radical reacts with the substrate (e.g., a pyrimidine derivative) to create a new radical intermediate. This intermediate then reacts with a fluorine or trifluoromethyl source to yield the final product and regenerate a radical species, continuing the chain reaction. numberanalytics.comTermination: The reaction ceases when two radical species combine or are quenched by a radical scavenger. numberanalytics.com

In the context of trifluoromethylation of pyrimidines, a plausible radical pathway involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as Togni's reagent or CF₃I. mdpi.comresearchgate.net One proposed mechanism for the synthesis of 5-trifluoromethyl pyrimidine derivatives involves the radical addition of •CF₃ to an alkene precursor, followed by oxidation and subsequent cyclization. researchgate.net

A proposed mechanistic sequence is as follows:

Radical Generation: A trifluoromethyl radical (•CF₃) is generated from a reagent like CF₃SO₂Na or through photoredox catalysis.

Radical Addition: The •CF₃ radical adds to a suitable pyrimidine precursor.

Oxidation & Cyclization: The resulting radical intermediate is oxidized, often by a metal catalyst like Cu(II), to form a cationic intermediate. This intermediate then undergoes nucleophilic addition and intramolecular cyclization to form the final 5-trifluoromethyl pyrimidine ring. researchgate.net

Similarly, radical fluorination can be used to install the fluorine atom at the C5 position. This process involves the reaction of a carbon-centered radical on the pyrimidine ring with a fluorine atom source. wikipedia.org Electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which were initially developed for electrophilic fluorination, have been found to act as effective fluorine atom transfer agents in radical reactions. wikipedia.orgnumberanalytics.com

Reagent TypeExample ReagentRadical GeneratedApplication
Trifluoromethyl SourceCF₃I, Togni's Reagent, CF₃SO₂Na•CF₃Trifluoromethylation mdpi.comresearchgate.net
Fluorine Atom SourceN-Fluorobenzenesulfonimide (NFSI), SelectfluorF•Fluorination wikipedia.orgnumberanalytics.com

This table provides examples of reagents used to generate radicals for the fluorination and trifluoromethylation of pyrimidine analogues.

Mechanistic Insights into Cyclization and Condensation Reactions Forming Pyrimidine Rings

The synthesis of the pyrimidine core of this compound relies on cyclization and condensation reactions. The specific mechanism often depends on the chosen building blocks. A common strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

One key mechanistic pathway is the aza-Michael addition-intramolecular cyclization cascade . For instance, the reaction of a trifluoromethylated 2-bromoenone with an amidine proceeds via an initial nucleophilic attack of the amidine onto the enone (aza-Michael addition). This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the carbonyl carbon. The final pyrimidine ring is formed after subsequent dehydrohalogenation and dehydration steps. organic-chemistry.org

Another powerful method for forming substituted pyrimidines is the inverse-electron-demand Diels-Alder (IEDDA) reaction . In this pathway, an electron-deficient diene (like 1,3,5-triazine) reacts with an electron-rich dienophile. However, for highly functionalized pyrimidines, the reaction can also occur between electron-deficient triazines and electron-deficient ketones or aldehydes, catalyzed by an acid like trifluoroacetic acid (TFA). The mechanism involves a cascade of stepwise IEDDA reactions followed by retro-Diels-Alder reactions and elimination of a small molecule like water to form the stable aromatic pyrimidine ring. organic-chemistry.org

The general de novo biosynthetic pathway for pyrimidines also offers mechanistic insights. It begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate. A key step is the ring closure of N-carbamoyl-L-aspartate, catalyzed by the enzyme dihydroorotase, to form dihydroorotate, which is a precursor to the pyrimidine ring. umich.edu This biological mechanism, involving nucleophilic attack and intramolecular cyclization, mirrors the fundamental principles of chemical syntheses. umich.edu

Reaction TypeKey IntermediatesDriving ForceRelevance to this compound
Aza-Michael Addition-CyclizationEnolate, Tetrahedral intermediateFormation of stable aromatic ringSynthesis from trifluoromethylated enones and amidines. organic-chemistry.org
IEDDA CascadeCycloadductEntropy (loss of small molecules), AromatizationSynthesis from triazines and trifluoromethylated ketones. organic-chemistry.org
De Novo BiosynthesisN-carbamoyl-L-aspartateEnzymatic catalysisProvides a biological blueprint for ring closure reactions. umich.edu

This table summarizes key mechanistic features of different cyclization strategies for forming the pyrimidine ring.

Understanding the Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of C-F and C-CF₃ bonds that are otherwise difficult to construct. beilstein-journals.org Palladium and copper are the most commonly employed metals for these transformations. beilstein-journals.orgnih.gov Understanding the catalytic cycles is essential for optimizing these reactions.

A common mechanistic paradigm for palladium-catalyzed C-H fluorination involves a Pd(II)/Pd(IV) catalytic cycle . nih.gov

C-H Activation: The cycle often begins with the coordination of the pyrimidine substrate to a Pd(II) catalyst. A directing group on the substrate can facilitate a C-H activation step, forming a five-membered palladacycle intermediate.

Oxidative Addition: This palladacycle then reacts with an electrophilic fluorine source (e.g., NFSI, Selectfluor). The palladium center undergoes oxidative addition, changing its oxidation state from +2 to +4 and forming a Pd(IV)-F intermediate.

Reductive Elimination: The final C-F bond is formed through reductive elimination from the Pd(IV) complex. This step releases the fluorinated pyrimidine product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

For trifluoromethylation, copper-catalyzed reactions are prevalent. beilstein-journals.org While multiple pathways are possible, a plausible cycle for the trifluoromethylation of an aryl halide might involve:

Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl halide (Ar-X), forming an Ar-Cu(III)-X intermediate.

Transmetalation or Radical Capture: A trifluoromethylating agent (e.g., TMSCF₃ activated by fluoride) transfers the CF₃ group to the copper center, or a Cu(I)-CF₃ species is formed which can then react. Alternatively, a CF₃ radical can be captured by the copper complex.

Reductive Elimination: The aryl and CF₃ groups are eliminated from the copper center, forming the Ar-CF₃ product and regenerating the active Cu(I) catalyst.

CatalystTypical CycleKey StepsApplication
PalladiumPd(II)/Pd(IV)C-H Activation, Oxidative Addition, Reductive EliminationC-H Fluorination nih.gov
CopperCu(I)/Cu(III)Oxidative Addition, Transmetalation/Radical Capture, Reductive EliminationTrifluoromethylation beilstein-journals.org

This table outlines the fundamental catalytic cycles involved in transition metal-mediated fluorination and trifluoromethylation of pyrimidine analogues.

Computational Mechanistic Studies for Reaction Pathway Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. rsc.org These methods allow for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For reactions involving this compound, computational studies can:

Validate Proposed Mechanisms: By calculating the energy barriers (activation energies) for each step in a proposed mechanism, chemists can determine the most likely reaction pathway. A pathway with prohibitively high energy barriers can be ruled out. researchgate.net

Identify Key Intermediates and Transition States: Computational analysis provides geometric and electronic structures of transient species that are often too short-lived to be observed experimentally. montclair.edu

Explain Selectivity: In reactions where multiple products are possible (e.g., regioselectivity), DFT calculations can predict which product is favored by comparing the activation energies of the competing pathways leading to each isomer.

Elucidate Catalyst Roles: Computational studies can clarify the precise role of a catalyst by modeling its interaction with the substrate throughout the catalytic cycle. This can reveal how the catalyst lowers activation barriers or facilitates specific bond-forming or bond-breaking events. rsc.org

For example, in the copper-catalyzed synthesis of fluorinated heterocycles, computational investigations have provided insight into the unique role of the copper catalyst in promoting both ring-opening and cyclization steps. researchgate.net Similarly, the mechanism of copper-catalyzed trifluoromethylation, which can involve a combination of transition-metal catalysis and photocatalysis, has been studied computationally to understand the generation of CF₃ radicals and their subsequent reactions. montclair.edu These theoretical studies complement experimental findings from kinetic and isotopic labeling experiments, providing a more complete and detailed picture of the reaction mechanism.

Structure Activity Relationship Sar Methodologies and Principles for Fluorinated Pyrimidine Derivatives in Chemical Biology

Systematic Analog Design and Synthesis for SAR Exploration

The exploration of structure-activity relationships (SAR) for fluorinated pyrimidine (B1678525) derivatives is anchored in the systematic design and synthesis of analogs. This process allows researchers to probe the effects of various substituents on the biological activity of the lead compound. A common strategy involves the modification of the pyrimidine core at different positions to understand the spatial and electronic requirements for optimal interaction with a biological target. nih.govnih.gov

For instance, starting with a core structure like 5-Fluoro-2-(trifluoromethyl)pyrimidine, medicinal chemists can introduce a variety of functional groups at other available positions on the pyrimidine ring. The synthesis of these analogs often involves multi-step reaction sequences. nih.govfrontiersin.org A general approach might begin with a readily available starting material, such as ethyl trifluoroacetoacetate, which can be used to construct the trifluoromethyl-substituted pyrimidine ring. nih.govfrontiersin.org Subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, can then be employed to introduce diversity. For example, a chloro-substituted pyrimidine intermediate can be reacted with various amines, alcohols, or thiols to generate a library of analogs with different physicochemical properties. acs.org

Influence of Fluorine and Trifluoromethyl Substitution on Molecular Properties Critical for Interactions

The presence of fluorine and trifluoromethyl (-CF3) groups on the pyrimidine ring dramatically influences the molecule's properties, which are critical for its biological interactions. These substituents exert profound effects on the electronic distribution, lipophilicity, solubility, and steric profile of the compound. nih.gov

Modulation of Electronic Distribution and Inductive Effects

Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing due to the high electronegativity of fluorine. mdpi.com Their presence on the pyrimidine ring significantly alters its electronic landscape. researchgate.net This strong inductive effect (-I) reduces the electron density of the aromatic ring, which can have several consequences for molecular interactions. researchgate.netrsc.org

The withdrawal of electron density can modulate the pKa of the pyrimidine nitrogens, making them less basic. This change can affect the molecule's ability to form hydrogen bonds or engage in electrostatic interactions within a protein's binding site. mdpi.com Furthermore, the altered electronic distribution can influence the strength of π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov The powerful electron-withdrawing nature of these groups is a key feature often exploited in drug design to fine-tune the electronic properties of a molecule to enhance its binding affinity for a specific biological target. mdpi.comresearchgate.net

Impact on Lipophilicity and Solubility Profiles

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govcreative-bioarray.com The introduction of fluorine and trifluoromethyl groups significantly impacts a molecule's lipophilicity.

Table 1: Impact of Fluorination on Lipophilicity (logD7.4) This table provides illustrative data on how fluorination can affect the distribution coefficient at physiological pH.

Compound Structure logD7.4 Value Reference
2-thioalkyl-pyridine Varies nih.gov
2-thiofluoroalkyl-pyridine Gradient of values nih.gov

Steric Hindrance and Conformational Flexibility Analysis

The size and shape of substituents play a crucial role in determining how a molecule fits into its biological target. The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to replace hydrogen without causing significant steric clashes, while still profoundly altering the molecule's electronic properties. nih.gov

In contrast, the trifluoromethyl group is significantly bulkier than a methyl group or a hydrogen atom. mdpi.com This steric bulk can be advantageous, as it can be used to occupy specific pockets within a binding site to increase affinity and selectivity. mdpi.commdpi.com However, it can also introduce steric hindrance that may prevent the molecule from adopting the optimal conformation for binding. The presence of a bulky -CF3 group can restrict the rotation around single bonds, thereby influencing the conformational flexibility of the molecule. Analyzing these steric effects is a critical component of SAR studies to ensure that modifications enhance, rather than disrupt, the desired molecular interactions. nih.gov

Methodologies for Assessing Binding Affinity and Selectivity in Vitro

To quantify the effects of structural modifications, robust in vitro assays are essential to measure the binding affinity and selectivity of the synthesized analogs. These assays provide the quantitative data needed to build a comprehensive SAR model.

Enzyme Inhibition Assay Design and Optimization

Since many drugs exert their effects by inhibiting enzymes, enzyme inhibition assays are a cornerstone of SAR studies for compounds like this compound. researchgate.net The design of these assays is critical for obtaining reliable and reproducible data. The primary goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). nih.gov

A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate over time using techniques like spectrophotometry or fluorometry. nih.gov From the resulting dose-response curve, the IC50 value can be calculated.

For a more detailed characterization of the inhibitor's potency and mechanism, the inhibition constant (Ki) is determined. juniperpublishers.comjuniperpublishers.com This requires performing kinetic studies at different substrate concentrations to understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition). researchgate.net These kinetic data are often analyzed using graphical methods like Lineweaver-Burk plots. juniperpublishers.comjuniperpublishers.com Such assays are crucial for comparing the potency of different analogs and guiding the optimization process toward compounds with high affinity and selectivity for the target enzyme. eurekaselect.comresearchgate.net

Table 2: Examples of In Vitro Enzyme Inhibition by Pyrimidine Derivatives This table presents sample inhibition data for various pyrimidine derivatives against different enzyme targets, illustrating the type of data generated in SAR studies.

Compound/Derivative Target Enzyme Inhibition Value (IC50 / Ki) Reference
Pyrimidine Derivative L1 Cyclooxygenase-2 (COX-2) High Selectivity nih.gov
Pyrimidine Derivative L2 Cyclooxygenase-2 (COX-2) High Selectivity nih.gov
4-amino-2,6-dichloropyrimidine Glutathione Reductase (GR) Ki: 0.979 µM juniperpublishers.comjuniperpublishers.com
Compound 9u EGFR Kinase IC50: 0.091 µM nih.gov

Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used to measure the affinity of a ligand for a specific receptor. merckmillipore.com These assays typically involve incubating a receptor source (e.g., cell membranes or purified protein) with a labeled ligand, often radiolabeled. nih.gov The binding affinity is determined by measuring the displacement of the labeled ligand by the test compound. merckmillipore.com

While specific receptor binding assay data for the parent this compound compound is not extensively detailed in the literature, the biological activity of its derivatives is frequently assessed through functional enzymatic assays. For instance, a series of novel 5-trifluoromethylpyrimidine derivatives were evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The potency of these compounds was quantified by their half-maximal inhibitory concentration (IC50) values. The results from these enzymatic assays serve as a proxy for target engagement and affinity. nih.gov

One particularly potent derivative, compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), demonstrated an IC50 value of 0.091 µM against EGFR kinase. nih.gov This compound also exhibited significant antiproliferative activity against various cancer cell lines, as detailed in the table below. nih.gov

CompoundEGFR Kinase IC50 (μM)A549 Cell Line IC50 (μM)MCF-7 Cell Line IC50 (μM)PC-3 Cell Line IC50 (μM)
9u0.0910.353.245.12
Gefitinib (Control)0.085>50>50>50

Computational Approaches to SAR

Computational methods are indispensable for elucidating the SAR of complex molecules, providing insights that guide the rational design of more potent and selective compounds.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govyoutube.com In the development of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors, molecular docking was used to simulate the binding mode of the most potent compound, 9u , within the EGFR kinase domain. The docking results indicated that the pyrimidine core formed crucial hydrogen bonds with key amino acid residues, such as Met793, while other parts of the molecule established additional interactions within the active site. nih.gov

Molecular Dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations can be used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies. nih.govresearchgate.net For example, MD simulations of other fluorinated compounds, like 5-Fluorouracil (B62378), have been used to investigate their interactions with carrier systems, revealing transient hydrogen bonding and close contact events. researchgate.net Such simulations are crucial for understanding the stability and dynamic interactions of compounds like this compound derivatives within a biological system. nih.gov

Pharmacophore Modeling and Hybridization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A study on trifluoromethyl-substituted pyrimidine scaffolds for anticancer activity identified a five-point pharmacophore model. semanticscholar.org This model included two aromatic rings, two hydrogen bond acceptors, and one hydrophobic region as key features for activity. semanticscholar.org The nitrogen atoms in the pyrimidine ring were identified as important hydrogen bond acceptors, while the trifluoromethyl group contributed to the hydrophobic features, highlighting the importance of the this compound core in fulfilling these pharmacophoric requirements. semanticscholar.org

Hybridization strategies involve combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a modified pharmacological profile. mdpi.com This approach has been used in the design of novel indolyl-pyrimidine hybrids, where the pyrimidine and indole (B1671886) pharmacophores were combined to target EGFR. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The binding affinity of a ligand is governed by a network of intermolecular interactions with its target protein. For derivatives of this compound, several types of interactions are critical:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors, often interacting with backbone amide protons of the protein, as seen in the docking of compound 9u with Met793 in the EGFR hinge region. nih.gov

Hydrophobic Interactions: The trifluoromethyl (-CF3) group is highly lipophilic and often engages in favorable hydrophobic interactions within the binding pocket. nih.gov

Multipolar Interactions: The trifluoromethyl group can participate in specific short-distance multipolar interactions with the protein backbone. acs.org Orthogonal C–F···C=O interactions, where the C-F bond is oriented perpendicularly to the plane of a backbone carbonyl group, can significantly enhance binding affinity. acs.org

Halogen Bonding: The fluorine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein active site.

Comparative SAR Studies with Non-Fluorinated or Differently Substituted Analogues

Within the series of 5-trifluoromethylpyrimidine derivatives targeting EGFR, SAR studies revealed that different substitutions on the aniline (B41778) ring system dramatically influenced potency. nih.gov For instance, the presence of a 3-fluorophenyl acrylamide (B121943) group in compound 9u was found to be optimal for activity against EGFR kinase and the A549 cell line. nih.gov In contrast, replacing this group with other substituted benzoylamino or acrylamido moieties led to variations in inhibitory potency, highlighting the sensitivity of the target's binding pocket to these structural modifications. nih.gov These studies underscore the importance of both the core fluorinated pyrimidine scaffold and the peripheral substituents in determining the biological activity of the molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.